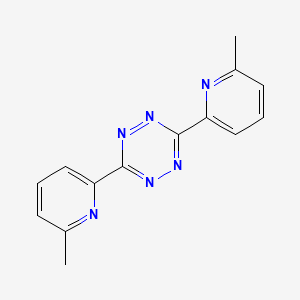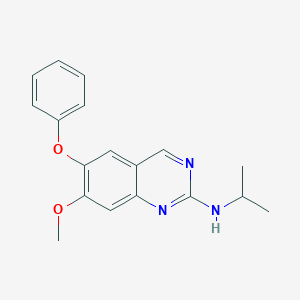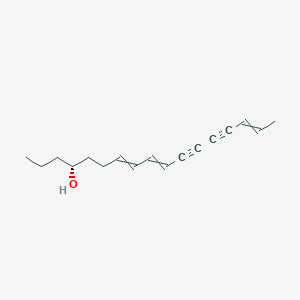
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would result in alkenes or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: While not widely used industrially, its reactivity could make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol exerts its effects is not well-understood. its multiple double and triple bonds suggest that it could participate in various chemical reactions, potentially interacting with molecular targets through mechanisms such as covalent bonding or hydrogen bonding. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol include other polyunsaturated hydrocarbons and alcohols with multiple double and triple bonds. Examples include:
Properties
CAS No. |
919282-67-0 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(4R)-heptadeca-7,9,15-trien-11,13-diyn-4-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m1/s1 |
InChI Key |
VOLHLYKNKKLHHO-QGZVFWFLSA-N |
Isomeric SMILES |
CCC[C@H](CCC=CC=CC#CC#CC=CC)O |
Canonical SMILES |
CCCC(CCC=CC=CC#CC#CC=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


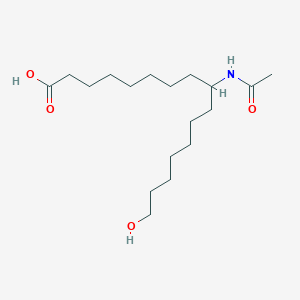
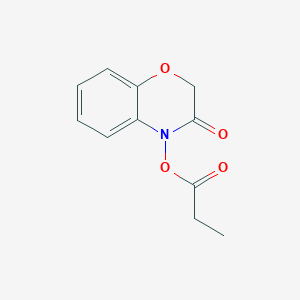

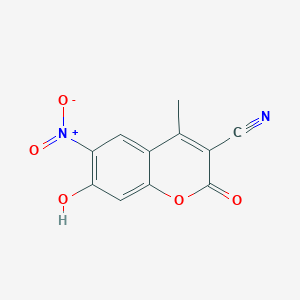
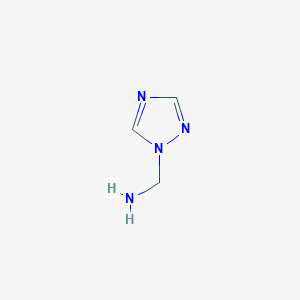
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
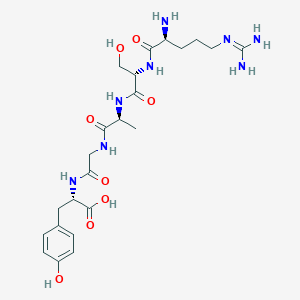
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
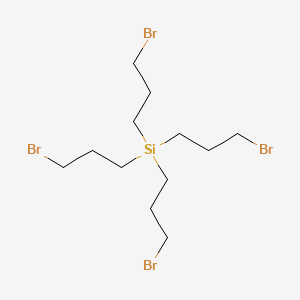
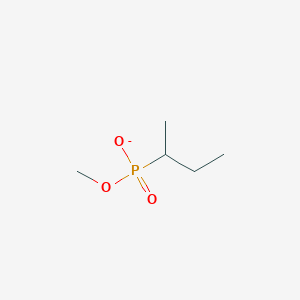
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
